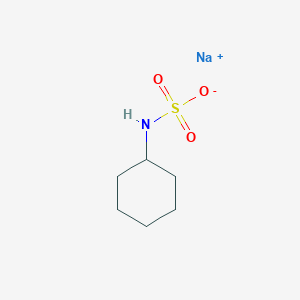

sodium;N-cyclohexylsulfamate

Description

Historical Context of Sulfamate (B1201201) Chemistry Research

Sulfamates are a class of organosulfur compounds characterized by a sulfamoyl group. nih.gov This functional group consists of a tetrahedral sulfur atom double-bonded to two oxygen atoms, single-bonded to a nitrogen atom, and single-bonded to another organic residue (R-O-SO₂NR₂). nih.govresearchgate.net Historically, the field was dominated by synthetic "sulfa drugs," which were among the first chemotherapeutic agents used as antibacterials. nih.gov The structural similarity of these synthetic compounds to natural substrates allowed them to act as enzyme inhibitors. nih.gov

Over time, research revealed that sulfamate and sulfonamide motifs are not exclusive to synthetic chemistry; several have been discovered from natural sources, particularly from actinomycetes. nih.gov In medicinal chemistry, the sulfamate group is valued for its ability to act as a hydrogen-bond donor and acceptor, making it a useful motif in drug design. researchgate.net This versatility has led to the development of a wide range of therapeutic agents, including diuretics, anticonvulsants, and treatments for obesity and hyperlipidemia. researchgate.net The study of aryl O-sulfamates, in particular, has become a significant area of research in oncology and women's health since the 1990s. acs.orgnih.gov

Foundational Discoveries in N-Cyclohexylsulfamate Synthesis

The foundational discovery of sodium N-cyclohexylsulfamate occurred in 1937 at the University of Illinois. wikipedia.orgatamanchemicals.com Michael Sveda, a graduate student working on the synthesis of antipyretic drugs, accidentally discovered its intensely sweet taste after placing a cigarette on his lab bench that had come into contact with the compound. wikipedia.orgatamanchemicals.comebsco.com This serendipitous event marked the entry of N-cyclohexylsulfamate into the world of chemical research.

The patent for the compound was eventually acquired by Abbott Laboratories, which developed the initial production methods and sought applications for the new substance. wikipedia.orgatamanchemicals.com Early synthesis of the parent acid, cyclamic acid (cyclohexanesulfamic acid), involves the reaction of cyclohexylamine (B46788) with either sulfamic acid or sulfur trioxide. wikipedia.orgatamanchemicals.com The sodium salt, sodium N-cyclohexylsulfamate, is then produced by reacting the cyclamic acid with sodium hydroxide (B78521). researchgate.net

Prior to 1973, a specific production process by Abbott Laboratories involved a mixture of ingredients, including the addition of pure sodium to cyclohexylamine, which was then chilled, filtered, dried, and processed into its final form. wikipedia.orgatamanchemicals.com

Table 1: Physicochemical Properties of Sodium N-Cyclohexylsulfamate

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Sodium N-cyclohexylsulfamate | wikipedia.orgatamanchemicals.com |

| Chemical Formula | C₆H₁₂NNaO₃S | wikipedia.orgatamanchemicals.com |

| Molar Mass | 201.22 g·mol⁻¹ | wikipedia.orgchemicalbook.com |

| Appearance | White, odorless crystalline powder | atamanchemicals.comchemicalbook.com |

| Melting Point | ~265-280 °C (decomposes) | atamanchemicals.comchemicalbook.com |

| Solubility in Water | 210 g/L (at 25 °C) | chemicalbook.com |

| pH (10% solution) | 5.5 - 7.5 | atamanchemicals.comchemicalbook.com |

Evolution of Academic Inquiry into N-Cyclohexylsulfamate

The focus of academic and industrial inquiry into sodium N-cyclohexylsulfamate has evolved significantly since its discovery. Initially, research was directed towards pharmaceutical applications. Abbott Laboratories filed a New Drug Application in 1950, intending to use the compound to mask the bitter taste of other drugs, such as antibiotics. wikipedia.orgatamanchemicals.com

The research focus shifted as its potential as a non-nutritive sweetener became apparent. atamanchemicals.com Its heat stability and high solubility made it suitable for use in a wide variety of food and beverage products. wikipedia.orgsorbit.ru This widespread use prompted a new phase of scientific investigation. In 1966, a study reported that some intestinal bacteria could metabolize the compound, producing cyclohexylamine, a substance that was suspected of having chronic toxicity in animals. wikipedia.orgatamanchemicals.com Subsequent research, including a 1969 study that found an increased incidence of bladder tumors in rats fed a high-dose mixture of cyclamate and saccharin, intensified academic inquiry into the compound's biological interactions. wikipedia.orgatamanchemicals.com

In recent decades, research has diversified further. Modern studies have explored novel applications for sodium N-cyclohexylsulfamate beyond its role as a sweetener. For instance, researchers have successfully synthesized a novel chlorhexidine-cyclamate complex, investigating its structure and antimicrobial properties. nih.gov Other academic inquiries have examined its use as a chemical additive during the interfacial polymerization process to fabricate novel nanofiltration membranes. rsc.org The compound's unique chemical properties have also led to research into its potential for use in drug delivery systems and as an intermediate in complex organic syntheses. pubcompare.ai Concurrently, advanced analytical methods, such as capillary zone electrophoresis, continue to be developed for its precise detection and quantification in various products. mdpi.com

Table 2: Key Milestones in Sodium N-Cyclohexylsulfamate Research

| Year | Milestone | Reference |

|---|---|---|

| 1937 | Accidental discovery of sweet taste by Michael Sveda at the University of Illinois. | wikipedia.orgatamanchemicals.com |

| 1950 | Abbott Laboratories submits a New Drug Application to use the compound to mask the taste of pharmaceuticals. | wikipedia.orgatamanchemicals.com |

| 1966 | A study reports the metabolic conversion of cyclamate to cyclohexylamine by gut bacteria, prompting further research. | wikipedia.orgatamanchemicals.com |

| 1969 | A study on a 10:1 cyclamate-saccharin mixture in rats leads to increased academic focus on its biological effects. | wikipedia.orgatamanchemicals.com |

| 2014 | A new method for rapid determination in foods using capillary zone electrophoresis is developed. | |

| 2016 | Research is published on the use of sodium N-cyclohexylsulfamate as an additive in the fabrication of nanofiltration membranes. | rsc.org |

| 2018 | A novel chlorhexidine-cyclamate complex is synthesized and characterized for its antimicrobial properties. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

sodium;N-cyclohexylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIPTWFVPPPURJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Sodium N Cyclohexylsulfamate

Mechanistic Studies of Cyclohexylamine (B46788) Sulfonation

The foundational reaction for producing sodium N-cyclohexylsulfamate is the sulfonation of cyclohexylamine. Understanding the intricate mechanisms of this reaction is crucial for controlling reaction outcomes and minimizing the formation of impurities. The choice of sulfonating agent and reaction conditions dictates the specific pathway the reaction follows.

The mechanism, while not fully elucidated for this specific amine, is thought to be analogous to the sulfation of other hydroxyl-containing organic substances. mdpi.com A key step is the weakening of the sulfur-nitrogen (S-N) bond within the sulfamic acid molecule. mdpi.com One proposed mechanism suggests that the zwitterionic form of sulfamic acid may decompose into sulfur trioxide and ammonia (B1221849); the in situ generated sulfur trioxide then acts as the potent sulfonating agent. mdpi.com The reaction proceeds as follows:

Activation/Decomposition : H₃N⁺SO₃⁻ (Zwitterionic sulfamic acid) ⇌ SO₃ + NH₃

Sulfonation : C₆H₁₁NH₂ (Cyclohexylamine) + SO₃ → C₆H₁₁NHSO₃H (Cyclamic acid)

Neutralization : C₆H₁₁NHSO₃H + NaOH → C₆H₁₁NHSO₃Na (Sodium N-cyclohexylsulfamate) + H₂O

Catalysts can influence this process. While often performed without a catalyst, studies on related sulfation reactions show that both acid and base catalysts can be effective, suggesting multiple potential pathways for activating the sulfamic acid. mdpi.com

More reactive sulfonating agents are frequently employed in industrial settings to achieve higher throughput and efficiency. google.compageplace.de

Sulfur Trioxide (SO₃): Sulfur trioxide is a powerful and economical sulfonating agent for producing cyclohexylsulfamic acid and its salts. wikipedia.orggoogle.com The reaction between cyclohexylamine and SO₃ is highly exothermic and requires careful temperature control to prevent side reactions and product degradation. google.comgoogle.com

The primary reaction is the formation of the cyclohexylamine salt of cyclohexylsulfamic acid: 2 C₆H₁₁NH₂ + SO₃ → [C₆H₁₁NH₃]⁺[C₆H₁₁NHSO₃]⁻

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is another versatile and highly reactive sulfonating agent. pageplace.de It is particularly effective for direct chlorosulfonation, which can produce sulfonyl chloride intermediates. pageplace.de In the context of cyclohexylamine sulfonation, it reacts vigorously to form cyclohexylsulfamoyl chloride, which is then hydrolyzed. The reaction with amines produces sulfamic acids. researchgate.net

The reaction is highly exothermic, and maintaining a low temperature (e.g., ~25°C) is critical to minimize the formation of color bodies and other impurities. chemithon.com The process also liberates hydrogen chloride (HCl) gas, which must be scrubbed from the reaction vessel. chemithon.com While effective, the use of chlorosulfonic acid can sometimes lead to polymer chain breaking in other applications, indicating its high reactivity. 20.210.105

Contemporary Methods for Industrial-Scale Synthesis

Modern industrial production of sodium N-cyclohexylsulfamate focuses on continuous processes, high conversion rates, and integrated systems for purification and resource management.

The optimization of reaction parameters is a critical aspect of industrial synthesis, directly impacting the economic viability and product quality. Key variables include temperature, reactant ratios, and purification methods.

| Sulfonating Agent | Optimal Temperature | Key Conditions & Purification Steps | Primary Byproducts |

| Sulfur Trioxide | 70–190°C google.com | Continuous process with recirculation of excess cyclohexylamine; vigorous cooling required. google.com | Bis(cyclohexylamino)sulfone, Cyclohexylamine sulfate (B86663) google.com |

| Sulfamic Acid | 110–160°C chemithon.com | Batch process under an inert nitrogen blanket; mass ratio of cyclohexylamine to sulfamic acid of 2.5-5:1. chemithon.comgoogle.com | Unreacted starting materials |

| Chlorosulfonic Acid | ~25°C chemithon.com | Requires efficient refrigeration and a system to absorb HCl gas; immediate neutralization after reaction is complete. chemithon.com | Color bodies, degradation products |

Post-reaction purification is essential for achieving the high purity required for its applications. Common steps include:

Distillation: To remove and recover excess cyclohexylamine. google.comgoogle.com

Decolorization: Using activated carbon to remove colored impurities. google.com

Crystallization: To isolate the final product from the aqueous solution. google.com

To enhance sustainability and reduce costs, modern synthetic processes incorporate strategies for recycling unreacted raw materials.

Cyclohexylamine Recovery: In both the sulfur trioxide and sulfamic acid methods, an excess of cyclohexylamine is often used. This excess is not wasted but is recovered and recycled. Azeotropic distillation and rectification towers are employed to separate cyclohexylamine from the reaction mixture, which is then purified and fed back into the reactor. google.comgoogle.com

Ammonia Recovery: In processes where ammonia is generated, such as from the decomposition of sulfamic acid, it can be condensed and separated. The accompanying cyclohexylamine vapor is also captured and returned to the reaction stream. google.com

These recycling loops are integral to improving the atom economy of the synthesis and minimizing the environmental footprint of the production facility.

Synthesis of Isotopic Analogs for Mechanistic and Analytical Research

Isotopically labeled analogs of sodium N-cyclohexylsulfamate are invaluable tools for research. They serve as internal standards for highly accurate and precise quantitative analysis by isotope dilution mass spectrometry and are used in metabolic studies to trace the compound's fate. iaea.orginvivochem.com

A common strategy for synthesizing deuterium-labeled sodium N-cyclohexylsulfamate involves starting with cyclohexanone (B45756). iaea.org The synthesis features several key steps:

Hydrogen-Deuterium Exchange: Cyclohexanone is treated with heavy water (D₂O) to replace hydrogen atoms with deuterium (B1214612). iaea.org

Reductive Amination: The deuterated cyclohexanone is converted to deuterated cyclohexylamine. iaea.org

Sulfonylation: The resulting amine is sulfonated using standard methods to produce the final deuterated product. iaea.org

This approach allows for the creation of a high-purity internal standard with a deuterium isotope abundance exceeding 99 atom %. iaea.org Such labeled compounds, including commercially available Cyclamic acid-d4 (sodium), enable precise tracking and quantification in complex biological and environmental matrices. iaea.orginvivochem.com

Deuterium Labeling Techniques (e.g., from Cyclohexanone via Hydrogen-Deuterium Exchange)

The synthesis of deuterium-labeled sodium N-cyclohexylsulfamate can be effectively achieved through a multi-step process starting from cyclohexanone, utilizing heavy water (D₂O) as the source of deuterium. This method is advantageous due to the low cost and ready availability of the starting materials, a reduction in side reactions, and the resulting high isotopic abundance of the final product. iaea.org The key stages of this synthesis involve a hydrogen-deuterium exchange, followed by reductive amination and a subsequent sulfonylation reaction. iaea.org

The initial and critical step is the hydrogen-deuterium exchange on the cyclohexanone ring. This is typically base-catalyzed, where the protons on the alpha-carbons to the carbonyl group are exchanged for deuterium atoms from the heavy water solvent. This exchange is a well-established method for introducing deuterium into cyclic ketones.

Following the successful labeling of the cyclohexanone, the next step is reductive amination. This reaction converts the deuterated cyclohexanone into deuterated cyclohexylamine. This is a crucial step in forming the core amine structure of the final compound.

The final stage of the synthesis is the sulfonylation of the deuterated cyclohexylamine. This is achieved by reacting the amine with a sulfonating agent, such as chlorosulfonic acid or sulfamic acid, followed by neutralization with sodium hydroxide (B78521) to yield the desired product, deuterium-labeled sodium N-cyclohexylsulfamate. iaea.orgatamanchemicals.com The resulting deuterated product can be characterized and its isotopic purity confirmed using techniques such as nuclear magnetic resonance (¹H NMR) and tandem mass spectrometry (MS). iaea.org

A summary of the synthesis process is outlined in the table below:

| Step | Reaction | Reagents | Product |

| 1 | Hydrogen-Deuterium Exchange | Cyclohexanone, Heavy Water (D₂O), Base catalyst | Deuterated Cyclohexanone |

| 2 | Reductive Amination | Deuterated Cyclohexanone, Ammonia, Reducing agent | Deuterated Cyclohexylamine |

| 3 | Sulfonylation & Neutralization | Deuterated Cyclohexylamine, Sulfonating agent, Sodium Hydroxide | Deuterium-Labeled Sodium N-Cyclohexylsulfamate |

Applications of Labeled N-Cyclohexylsulfamate in Analytical Standards

Deuterium-labeled sodium N-cyclohexylsulfamate serves as an excellent internal standard for use in isotope dilution mass spectrometry (IDMS). iaea.org This analytical technique is highly regarded for its accuracy and precision in quantifying the amount of a substance in a sample. Stable isotope-labeled internal standards are crucial components in these assays, helping to optimize the accuracy of the method. sigmaaldrich.comnih.gov

The fundamental principle behind using a stable isotope-labeled (SIL) internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest. acanthusresearch.com This means that during sample preparation, chromatography, and ionization in the mass spectrometer, the labeled standard will behave in the same manner as the unlabeled compound. waters.com Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. waters.com

In the context of mass spectrometry, the deuterium-labeled sodium N-cyclohexylsulfamate is distinguished from the natural, unlabeled compound by its higher mass. acanthusresearch.com By adding a known amount of the labeled standard to a sample, the ratio of the mass spectrometric signal of the analyte to the signal of the internal standard can be used to accurately calculate the concentration of the analyte, effectively correcting for variations in sample recovery and instrument response. nih.govwaters.com

The use of deuterium-labeled N-cyclohexylsulfamate as an internal standard offers several advantages in analytical applications:

Improved Accuracy and Precision: It corrects for variations during sample preparation and analysis, leading to more reliable quantitative results. iaea.orgnih.gov

Matrix Effect Compensation: In complex sample matrices, such as food or biological samples, other components can enhance or suppress the ionization of the analyte, leading to inaccurate results. A co-eluting SIL internal standard can effectively compensate for these matrix effects. waters.com

Enhanced Method Robustness: The use of a SIL internal standard makes the analytical method less susceptible to minor variations in experimental conditions. nih.gov

Research has demonstrated that deuterium-labeled sodium cyclamate synthesized from cyclohexanone can achieve a high isotopic abundance, exceeding 99 atom % deuterium. iaea.org This high level of isotopic purity is critical for its function as an internal standard, minimizing interference from any residual unlabeled compound in the standard itself. iaea.org

The following table summarizes key findings related to the application of deuterium-labeled sodium N-cyclohexylsulfamate as an analytical standard:

Chemical Reactivity and Degradation Mechanisms of N Cyclohexylsulfamate

Oxidative Degradation and Other Chemical Transformation Studies

Peroxide Oxidation Reactions of N-Cyclohexylsulfamate

The oxidation of sodium N-cyclohexylsulfamate, particularly with peroxide compounds, is a key degradation pathway. Research has shown that under certain conditions, the sulfamate (B1201201) bond can be cleaved, leading to the formation of cyclohexylamine (B46788). This reaction is of particular interest as cyclohexylamine is a metabolite of toxicological significance.

One study investigating the stability of sodium cyclamate during deep-frying at temperatures up to 200°C identified cyclohexylamine as a decomposition product. While this study focused on thermal degradation, it highlights the susceptibility of the N-S bond to cleavage under oxidative stress. The reaction mechanism is believed to involve the attack of reactive oxygen species, generated from peroxides at elevated temperatures, on the nitrogen or sulfur atom of the sulfamate group. This initial attack can lead to a series of reactions culminating in the cleavage of the N-S bond and the formation of cyclohexylamine and sulfate (B86663) ions.

Further research is needed to fully elucidate the kinetics and mechanisms of peroxide-mediated oxidation of N-cyclohexylsulfamate under various conditions, such as in the presence of different types of peroxides (e.g., hydrogen peroxide, organic peroxides) and at ambient temperatures. Understanding these factors is crucial for predicting the environmental fate of this compound and its potential for transformation into other chemical species.

Table 1: Decomposition of Sodium N-Cyclohexylsulfamate to Cyclohexylamine under Thermal-Oxidative Conditions

| Temperature (°C) | Time (minutes) | Decomposition Product |

| 200 | 25 | Cyclohexylamine |

Note: This table is based on findings from a study on the thermal stability of sodium cyclamate during deep-frying, which represents a complex system with oxidative components.

Stability in Varying Acidic and Alkaline Environments

The stability of sodium N-cyclohexylsulfamate is significantly influenced by the pH of its environment. Generally, the compound is considered to be relatively stable in neutral and weakly acidic or alkaline solutions, which is a key property for its application in various food and beverage products.

However, under strongly acidic or alkaline conditions, particularly when combined with heat, N-cyclohexylsulfamate can undergo hydrolysis. This reaction involves the cleavage of the sulfamate (N-S) bond by water, a process that is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (B78521) (OH⁻) ions. The primary products of this hydrolysis are cyclohexylamine and sulfate.

In acidic environments, the nitrogen atom of the sulfamate group can be protonated, making the sulfur atom more susceptible to nucleophilic attack by a water molecule. This leads to the breaking of the N-S bond. Conversely, in alkaline solutions, the hydroxide ion can directly attack the sulfur atom, also resulting in the cleavage of the N-S bond.

While the general stability of cyclamate in the pH range of 2 to 7 is acknowledged, detailed kinetic studies providing specific rate constants for hydrolysis under a broad range of pH values and temperatures are not extensively available in publicly accessible literature. Such data would be invaluable for precisely predicting the shelf-life and stability of products containing sodium N-cyclohexylsulfamate under various storage and processing conditions.

Table 2: General Stability of Sodium N-Cyclohexylsulfamate at Different pH Levels

| pH Range | Stability | Primary Degradation Pathway | Degradation Products |

| < 3 | Decreased | Acid-catalyzed hydrolysis | Cyclohexylamine, Sulfate |

| 3 - 7 | Generally Stable | - | - |

| > 8 | Decreased | Base-catalyzed hydrolysis | Cyclohexylamine, Sulfate |

Note: The stability is relative and can be influenced by other factors such as temperature and the presence of other chemical species.

Advanced Analytical Methodologies for N Cyclohexylsulfamate and Its Metabolites

Chromatographic Techniques and Enhancements

Chromatography remains the cornerstone for the separation and determination of sodium N-cyclohexylsulfamate and its primary metabolite, cyclohexylamine (B46788), in various matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been extensively utilized, with continuous advancements aimed at improving sensitivity, specificity, and efficiency.

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like sodium N-cyclohexylsulfamate. However, the absence of a UV-absorbing functional group in the cyclamate molecule necessitates innovative approaches for its detection.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the separation of various compounds. For the analysis of sodium N-cyclohexylsulfamate, RP-HPLC methods have been developed that often employ ion-pairing reagents to improve the retention and separation of the anionic cyclamate. nih.govtechnologynetworks.com Ion-pair chromatography involves the addition of a counter-ion to the mobile phase, which forms a neutral ion-pair with the charged analyte. This neutral complex can then be retained and separated on a non-polar stationary phase, such as a C8 or C18 column. technologynetworks.comresearchgate.net

One method describes the separation of sodium N-cyclohexylsulfamate on an ODS (octadecylsilyl) column using a mobile phase consisting of methanol (B129727) and water containing an ion-pair reagent. nih.gov The quantification was achieved with a UV detector at 205 nm, and the method demonstrated good linearity and recoveries. nih.gov Another approach utilized a C8 column with an isocratic mobile phase of 5 mM tris(hydroxymethyl)aminomethane aqueous solution (pH 4.5) for the determination of cyclamate by ion-pair HPLC coupled with mass spectrometry. researchgate.net

The following table summarizes typical parameters for ion-pair reversed-phase HPLC methods for sodium N-cyclohexylsulfamate.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | ODS (C18) | C8 |

| Mobile Phase | Methanol:Water (30:70) with ion-pair reagent | 5 mM tris(hydroxymethyl)aminomethane (pH 4.5) |

| Detection | UV at 205 nm | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Linear Range | 0.50-2.50 g/L | 50–5000 ng/mL |

| Recovery | 96.9%-101.7% | Not specified |

| Detection Limit | 0.05 g/L | 5 ng/mL |

To overcome the challenge of detecting non-UV active species like cyclohexylamine, pre-column derivatization is a widely employed strategy. This involves reacting the analyte with a labeling agent to form a derivative that is readily detectable, typically by UV or fluorescence detectors. Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a common derivatizing reagent for primary and secondary amines, including cyclohexylamine. plos.orgglsciencesinc.comresearchgate.netresearchgate.net The reaction results in a highly fluorescent dansyl-amine derivative, significantly enhancing the sensitivity of the analysis.

One established method involves the pre-column derivatization of cyclohexylamine with dansyl chloride, followed by separation of the derivative on a C18 column and fluorescence detection. plos.org The derivatization conditions, such as temperature, time, pH, and reagent concentration, are optimized to ensure complete reaction and reproducible results. plos.org For instance, a method for determining cyclohexylamine, a decomposition product of sodium N-cyclohexylsulfamate, utilized dansyl chloride as the derivatization reagent at 60°C for 20 minutes in a sodium bicarbonate buffer at pH 11. plos.org

The table below outlines the key aspects of a pre-column derivatization HPLC method for cyclohexylamine.

| Parameter | Condition |

| Analyte | Cyclohexylamine |

| Derivatizing Agent | Dansyl Chloride |

| Derivatization Conditions | 60°C, 20 min, pH 11 |

| Stationary Phase | C18 |

| Detection | UV or Fluorescence |

| Spiked Recovery | 99.37–110.16% |

| Relative Standard Deviation | 0.17–1.26% |

Indirect photometric detection offers another avenue for the analysis of analytes that lack a native chromophore. rsc.org This technique involves the use of a mobile phase containing a UV-absorbing or colored additive. rsc.org When the non-absorbing analyte elutes from the column, it displaces the additive, leading to a decrease in the background absorbance, which is detected as a negative peak. rsc.org

A method for the determination of cyclamate in food samples employed reversed-phase HPLC with indirect visible photometry at 433 nm. rsc.org The mobile phase consisted of Methyl Red, a chromogenic dye, in a phosphate (B84403) buffer and methanol mixture. rsc.org This approach provided a detection limit of 0.14 mmol dm−3 and demonstrated good recoveries in spiked food samples. rsc.org Post-column ion-pair extraction with a dye has also been utilized, where the cyclamate forms an ion-pair with a colored compound after separation, which is then detected. rsc.org

Key features of an indirect photometric detection method are summarized in the following table.

| Parameter | Condition |

| Technique | Indirect Visible Photometry |

| Mobile Phase Additive | 30 μmol dm−3 Methyl Red |

| Mobile Phase Composition | 0.02 mol dm−3 phosphate buffer (pH 7.0)–methanol (3:2) |

| Detection Wavelength | 433 nm |

| Detection Limit | 0.14 mmol dm−3 |

| Recovery in Spiked Samples | 93 to 99% |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com However, sodium N-cyclohexylsulfamate is a salt and is non-volatile, necessitating a derivatization step to convert it into a form suitable for GC analysis. jfda-online.comnih.gov

A common derivatization strategy for the GC analysis of sodium N-cyclohexylsulfamate involves its conversion to a more volatile derivative. nih.gov One such method is the formation of a nitroso derivative. nih.govnih.gov This is typically achieved by reacting the cyclamate with sodium nitrite (B80452) in an acidic medium. nih.govspkx.net.cn The resulting N-nitrosocyclohexylsulfamic acid is more amenable to GC analysis.

A derivatized GC-MS method for the determination of cyclamate in urine is based on its conversion to a nitroso derivative. nih.govnih.gov The analysis is performed using a capillary column and detection in selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity. nih.govnih.gov This method has been shown to have a low limit of detection and good recovery. nih.govnih.gov The formation of cyclohexane (B81311) nitrite from the reaction of cyclamate with sodium nitrite in the presence of sulfuric acid has also been used for GC analysis with an electron capture detector (ECD) or a mass-selective detector (MSD). spkx.net.cn

The following table presents the performance characteristics of a derivatized GC-MS method for cyclamate.

| Parameter | Value |

| Derivative | Nitroso derivative |

| Detection Limit | 0.2 µg/mL |

| Quantitation Limit | 0.7 µg/mL |

| Linearity Range | 1-15 µg/mL |

| Recovery | 88-94% |

Gas Chromatography (GC) Applications

Sample Preparation Techniques for GC Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. hplcvials.com However, due to the non-volatile nature of sodium N-cyclohexylsulfamate, derivatization is a necessary prerequisite for its analysis by GC. researchgate.netnih.gov This process converts the analyte into a more volatile and thermally stable derivative that is amenable to GC analysis.

A common derivatization strategy involves the reaction of cyclamate with nitrite in an acidic medium to form a nitroso derivative. nih.gov This derivative can then be extracted and analyzed by GC-mass spectrometry (GC-MS). nih.gov The sample preparation for this method typically involves the following steps:

Extraction: The initial step is the extraction of sodium N-cyclohexylsulfamate from the sample matrix. For foodstuff samples, this can be achieved using a solvent like hexane (B92381) in an ultrasonic field. spkx.net.cn For urine samples, a simple dilution may be sufficient. nih.gov

Derivatization: The extracted sample is then reacted with a derivatizing agent. A mixture of sodium nitrite and sulfuric acid is commonly used for this purpose. spkx.net.cn

Purification: After derivatization, the resulting derivative may need to be purified to remove any interfering substances. This can be accomplished through techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). organomation.com

The choice of sample preparation technique can be influenced by the complexity of the sample matrix. organomation.com For instance, food samples often require more extensive cleanup steps compared to simpler matrices like beverages. organomation.com

Table 1: Overview of Sample Preparation Techniques for GC Analysis of Sodium N-Cyclohexylsulfamate

| Step | Technique | Description | Reference |

|---|---|---|---|

| Extraction | Ultrasonic Extraction | Use of ultrasonic waves to enhance the extraction of the analyte from solid food matrices into a solvent like hexane. | spkx.net.cn |

| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases to separate it from interfering components. | organomation.com | |

| Solid-Phase Extraction (SPE) | Passing the sample through a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. | organomation.com | |

| Derivatization | Nitrosation | Reaction with sodium nitrite in an acidic medium to form a volatile nitroso derivative. | nih.govspkx.net.cn |

| Purification | Filtration/Centrifugation | Removal of particulate matter from the sample extract before injection into the GC system. | hplcvials.com |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) has emerged as a highly sensitive and selective method for the determination of sodium N-cyclohexylsulfamate in various food and beverage products. researchgate.net This technique combines the high separation efficiency of UHPLC with the specific detection capabilities of mass spectrometry.

In a typical UHPLC-MS/MS method, the separation is performed on a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous solution containing a modifier like formic acid or acetic acid. spkx.net.cn The mass spectrometer is usually a triple-quadrupole instrument operated in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov

The sample preparation for UHPLC-MS analysis is generally simpler compared to GC analysis, as derivatization is not required. researchgate.net A common approach involves extracting the analyte from the sample with water or a water-methanol mixture, followed by filtration before injection into the UHPLC system. spkx.net.cnnih.gov

Table 2: Typical UHPLC-MS/MS Parameters for Sodium N-Cyclohexylsulfamate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Acquity UPLC BEH C18 (2.1mm×100mm, 1.7μm) | |

| Mobile Phase | Methanol-0.1% acetic acid (90+10) | |

| Flow Rate | 0.2 mL/min | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | spkx.net.cn |

| Monitored Ion (SIM) | m/z 178.1 ([M-Na]⁻) | spkx.net.cn |

| Quantitative Ion (MRM) | m/z 177.9 | researchgate.net |

| Confirmative Ion (MRM) | m/z 79.7 | researchgate.net |

Capillary Electrophoresis in N-Cyclohexylsulfamate Analysis

Capillary electrophoresis (CE) offers a rapid and efficient alternative for the determination of sodium N-cyclohexylsulfamate. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. usp.org For the analysis of cyclamate, CE with indirect ultraviolet (UV) detection is often employed. nih.gov

Sample preparation for CE analysis typically involves homogenization of the sample in an acidic solution, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.gov The eluate from the SPE cartridge is then mixed with an internal standard before injection into the CE system. nih.gov The separation is carried out in a fused-silica capillary using a running buffer containing a chromophore for indirect detection. nih.gov

This method has been successfully applied to the analysis of cyclamate in a variety of food matrices, including beverages, jams, and pickles. nih.gov The results obtained by CE have shown good correlation with those from high-performance liquid chromatography (HPLC). nih.gov

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry plays a pivotal role in the definitive identification and accurate quantification of sodium N-cyclohexylsulfamate and its metabolites. Its high sensitivity and specificity make it an indispensable tool in analytical toxicology and food safety analysis.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a primary ratio method that provides a high level of accuracy and precision for the quantification of analytes. rsc.org This technique involves the addition of a known amount of an isotopically labeled internal standard to the sample. researchgate.net The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.

The use of a stable isotope-labeled internal standard, such as cyclamate-d11, corrects for potential matrix effects and variations in sample preparation and instrument response. researchgate.net This leads to more reliable and accurate quantification compared to methods that rely on external calibration. ID-LC/MS/MS methods have been developed for the accurate determination of various food additives, demonstrating the power of this approach. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like sodium N-cyclohexylsulfamate. nih.govlibretexts.org In ESI-MS, the analyte in solution is converted into gas-phase ions with minimal fragmentation. nih.gov

For cyclamate analysis, ESI is typically performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ or the adduct [M-Na]⁻ is observed. spkx.net.cn The high efficiency of ESI allows for the detection of cyclamate at very low concentrations. researchgate.net The coupling of ESI-MS with liquid chromatography (LC) provides a powerful tool for the separation and detection of cyclamate in complex matrices. foodsciencejournal.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Degradation Products

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of unknown compounds, including the degradation products of sodium N-cyclohexylsulfamate. wikipedia.org In an MS/MS experiment, a precursor ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. wikipedia.org

The fragmentation pattern obtained from an MS/MS experiment provides valuable structural information that can be used to identify the compound. wikipedia.org This is particularly useful for characterizing the metabolites and degradation products of cyclamate, which may be present at low levels in complex biological or environmental samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust analytical strategy for the extensive characterization of soluble degradation products. rsc.org

Spectroscopic and Electrochemical Analytical Approaches

Advanced analytical methodologies for the detection and quantification of sodium N-cyclohexylsulfamate and its metabolites rely on a variety of spectroscopic and electrochemical techniques. These methods offer diverse levels of sensitivity, selectivity, and automation, catering to different analytical needs.

UV-Visible Spectrophotometry and Flow Injection Analysis

UV-Visible spectrophotometry is a widely used technique for the analysis of sodium N-cyclohexylsulfamate. A common approach involves the conversion of the cyclamate molecule into a chromophore that can be readily detected. One established method involves the extraction of the sample with water, followed by a reaction with sodium hypochlorite (B82951) in a strongly acidic environment. This reaction quantitatively converts cyclamate to N,N-dichlorocyclohexylamine, a compound that can be assayed using ultraviolet spectrophotometry. nanologica.comnih.gov The resulting product is typically extracted with a solvent like n-heptane and analyzed by high-performance liquid chromatography (HPLC) with UV detection at a wavelength of 314 nm. nanologica.com

Flow Injection Analysis (FIA) is an automated method that enhances the efficiency of spectrophotometric measurements. wikipedia.org In FIA, a sample is injected into a continuously flowing carrier stream, where it mixes with reagents before passing through a detector. wikipedia.org This technique provides high repeatability and reduces waste. wikipedia.org

Specific FIA methods for cyclamate include:

Griess Reaction: A system based on the reaction between nitrite and cyclamate in a phosphoric acid medium. The excess nitrite is then determined via the Griess reaction, and the decrease in signal is proportional to the cyclamate concentration. researchgate.net To eliminate interference from dyes in samples like soft drinks, an alumina (B75360) column can be incorporated into the system to remove color during the sampling stage. researchgate.net

Chemiluminescence Detection: Another FIA approach relies on the sensitizing effect of sodium N-cyclohexylsulfamate on the chemiluminogenic oxidation of sulfite (B76179) by cerium(IV). researchgate.net This highly sensitive method allows for the rapid analysis of up to 100 samples per hour. researchgate.net

Amperometric and Ion-Selective Electrode Methods

Electrochemical methods provide alternative routes for the analysis of sodium N-cyclohexylsulfamate. Amperometric techniques, such as bi-amperometric procedures, have been used as a comparative method for results obtained by flow injection analysis, indicating their utility in cyclamate determination. researchgate.net

Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond to the activity of a specific ion in a solution. For sodium N-cyclohexylsulfamate, an ISE selective for the sodium ion (Na+) can be used to determine its concentration. metrohm.commetrohm.com The potential difference measured between the sodium ISE and a reference electrode is directly related to the sodium concentration as described by the Nernst equation. metrohm.com

The core of a sodium ISE is a membrane specifically formulated to interact with Na+ ions. Two common types are:

Glass Membrane ISE: The membrane is composed of a special glass (e.g., lithium aluminum silicate) that allows for the exchange of sodium ions from the sample solution into a hydrated gel layer on the membrane surface. This ion exchange creates a potential that is dependent on the sodium activity in the sample. metrohm.com

Polymer Membrane ISE: This type uses a PVC membrane containing a neutral carrier molecule called an ionophore. The ionophore's structure is designed to selectively bind and transport Na+ ions into the membrane, generating a membrane potential. metrohm.com

To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is typically added to both samples and standards. This solution maintains a constant ionic strength and can adjust the pH to an optimal range for the electrode's operation. metrohm.com

Method Validation and Performance Metrics in Research Applications

The validation of analytical methods is critical to ensure that they are suitable for their intended purpose, providing reliable and reproducible results. Key performance characteristics are evaluated to demonstrate a method's capabilities.

Assessment of Linearity, Limits of Detection, and Quantification

Method validation involves establishing several key performance metrics, including the linear range, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity defines the concentration range over which the analytical method produces results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The table below summarizes these metrics from various research applications for the analysis of N-cyclohexylsulfamate.

| Analytical Method | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| HPLC-UV | Foodstuffs | Up to 1300 mg kg⁻¹ | 1-20 mg kg⁻¹ | Not Specified | researchgate.netnih.gov |

| HPLC-UV | Beverages | Up to 67 mg l⁻¹ | 1-20 mg kg⁻¹ | Not Specified | researchgate.netnih.gov |

| Flow-injection Chemiluminescence | Beverages, Sweetener Tablets | 50-900 ng mL⁻¹ | 10 ng mL⁻¹ | Not Specified | researchgate.net |

| Flow Injection Spectrophotometry | Diet Products | Not Specified | 3.0 × 10⁻⁵ mol l⁻¹ | Not Specified | researchgate.net |

| Spectrophotometry (Optimized Precipitation) | Aqueous Solution | Not Specified | 0.9 ppm | Not Specified | unnes.ac.id |

| HPLC-DAD | Non-alcoholic beverages | Not Specified | ≤ 1.33 µg/mL | ≤ 4.0 µg/mL | researchgate.net |

Evaluation of Accuracy, Precision, and Recovery for Complex Samples

For methods intended to analyze samples with complex matrices, such as foods and beverages, further validation is essential to assess accuracy, precision, and recovery.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often evaluated through spike recovery experiments.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (RSD).

Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure. It is a key indicator of a method's accuracy in the presence of matrix effects.

The following table presents performance data from validated methods for N-cyclohexylsulfamate in various samples.

| Analytical Method | Matrix | Accuracy/Recovery (%) | Precision (RSD %) | Source |

|---|---|---|---|---|

| HPLC-UV | Foodstuffs (e.g., drinks, preserves, desserts) | 82 - 123% | Not Specified | researchgate.netnih.gov |

| Flow-injection Chemiluminescence | Beverages, Sweetener Tablets | Average 99.7% | 2.3% | researchgate.net |

| HPLC | Foods | 80 - 110% | Not Specified | nanologica.com |

| Flow Injection Spectrophotometry | Aqueous Solution | Not Specified | < 0.5% | researchgate.net |

| HPLC-DAD | Spirit Samples | 99.0 - 101% | < 1.0% | researchgate.net |

These validation metrics demonstrate that robust and reliable methods have been developed for the determination of sodium N-cyclohexylsulfamate in a variety of sample types, ensuring the quality and accuracy of analytical results. nanologica.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Chemical Derivatives and Broader Sulfamate Chemistry Research

Synthesis and Characterization of N-Substituted Sulfamic Acid Derivatives

The synthesis of N-substituted sulfamic acid derivatives is a cornerstone of sulfamate (B1201201) chemistry, allowing for the systematic modification of the molecule's properties. These derivatives are typically prepared by the reaction of a primary or secondary amine with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide complexes. The characterization of these compounds involves a range of spectroscopic and analytical techniques to confirm their structure and purity.

The chemical properties of N-substituted sulfamic acids are significantly influenced by the nature of the substituent on the nitrogen atom. These modifications can affect the acidity, reactivity, and solubility of the compound.

The acidity of N-substituted sulfamic acids, for instance, is a key parameter that is modulated by the electronic effects of the N-substituent. Electron-withdrawing groups tend to increase the acidity (decrease the pKa), while electron-donating groups have the opposite effect. For example, the pKa of sulfamic acid itself is approximately 1.0, while the introduction of a cyclohexyl group, an electron-donating alkyl group, decreases the acidity, resulting in a pKa of 1.90 for N-cyclohexylsulfamic acid scielo.br. Aromatic substituents also influence acidity, with the pKa of phenylsulfamate being -2.03 datapdf.com.

The reactivity of N-substituted sulfamates in hydrolysis reactions is also dependent on the N-substituent. Under acidic conditions, phenylsulfamate hydrolyzes significantly faster than cyclohexylsulfamate, with reports indicating a rate difference of about 3100 times under specific conditions datapdf.com. This highlights the profound impact of the electronic nature of the N-substituent on the stability of the S-N bond.

Steric effects of the N-alkyl group also play a crucial role in the reactivity and reaction pathways of sulfamic acid derivatives. In base-induced rearrangement reactions of N-alkyl arylsulfonamides, the size of the N-alkyl group can influence the competition between rearrangement and cyclization reactions mdpi.com. For instance, increasing the steric bulk of the N-alkyl group from methyl to ethyl or propyl can significantly favor the desired rearrangement product over the cyclized side product mdpi.com.

The following interactive table summarizes the impact of various structural modifications on the chemical properties of N-substituted sulfamic acid derivatives.

| Substituent (R in R-NHSO₃H) | Electronic Effect | Impact on Acidity (pKa) | Impact on Hydrolysis Rate | Steric Hindrance |

| H | Reference | ~1.0 atamanchemicals.comwikipedia.org | - | Minimal |

| Cyclohexyl | Electron-donating | 1.90 scielo.br | Slower than phenylsulfamate datapdf.com | Moderate |

| Phenyl | Electron-withdrawing (inductive) | -2.03 datapdf.com | ~3100x faster than cyclohexylsulfamate datapdf.com | Moderate |

| Methyl | Electron-donating | - | - | Low |

| Ethyl | Electron-donating | - | - | Low-Moderate |

| Propyl | Electron-donating | - | - | Moderate |

The development of new synthetic methodologies for N-alkylated sulfamic acids is an active area of research, aiming for higher yields, milder reaction conditions, and greater substrate scope. Traditional methods often involve the use of harsh reagents and can suffer from limited functional group tolerance.

One approach involves the N-alkylation of esters of mono-N-substituted sulfamic acids. High-yield procedures have been developed for this transformation using phase-transfer catalysis at ambient temperatures, allowing for the synthesis of a variety of N-alkyl-N-aryl and N,N-dialkyl-sulfamic esters universityofgalway.ie.

Another strategy focuses on the direct sulfamoylation of alcohols and amines using a selective sulfamoylation agent. This method offers high yields and selectivity and has been successfully applied to the late-stage functionalization of complex molecules, including pharmaceuticals acs.org.

N-Cyclohexylsulfamic Acid as a Key Intermediate in Organic Synthesis

N-Cyclohexylsulfamic acid serves as a valuable intermediate in organic synthesis, providing a building block for the construction of more complex molecules, particularly those containing the sulfamate or sulfonamide functional group.

The utility of N-cyclohexylsulfamic acid as a reagent extends to the synthesis of bioactive compounds. For example, it has been used in the preparation of N-(n-alkyl)sulfamate salts of tetracyclines, a class of antibiotics. This application demonstrates its role in modifying the properties of existing drugs, potentially to enhance their activity or delivery.

Furthermore, N-cyclohexylsulfamic acid can be used as a sulfonating agent. In this capacity, it can introduce the sulfonate group onto other molecules, a common strategy in the synthesis of pharmaceuticals and other functional organic compounds.

N-Cyclohexylsulfamic acid is a precursor for the synthesis of various sulfonamide derivatives. Sulfonamides are an important class of compounds with a wide range of biological activities. The synthesis of these derivatives often involves the reaction of the corresponding sulfonyl chloride with an amine. While N-cyclohexylsulfamic acid itself is not a sulfonyl chloride, it can be converted into one or used in other coupling reactions to form the sulfonamide linkage. The development of efficient methods for the synthesis of sulfonamides from readily available starting materials like N-cyclohexylsulfamic acid is of significant interest in medicinal chemistry.

Development and Application of Sulfamate-Based Catalysts

In recent years, sulfamic acid and its derivatives have gained recognition as efficient and environmentally friendly catalysts in a variety of organic transformations. Their acidic nature, coupled with their stability and ease of handling, makes them attractive alternatives to traditional acid catalysts.

N-alkylated sulfamic acid derivatives have been successfully employed as organocatalysts in multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones scielo.br. These catalysts offer good yields and can be derived from readily available starting materials scielo.br. The catalytic activity of these compounds is attributed to their Brønsted acidity.

Proline sulfonamides have also emerged as a powerful class of organocatalysts, particularly in asymmetric synthesis nih.gov. In these catalysts, the sulfonamide moiety plays a crucial role in the catalyst's structure and reactivity, influencing the stereochemical outcome of the reaction nih.gov. These catalysts have been successfully applied to a range of transformations, including intramolecular Michael additions nih.gov.

Furthermore, sulfamate-tethered intramolecular aza-Michael reactions have been developed, utilizing chiral bifunctional guanidine catalysts to achieve high enantioselectivity acs.orgnih.gov. These reactions provide a facile route to chiral nitrogen-containing heterocycles, which are valuable building blocks in medicinal chemistry acs.orgnih.gov. The sulfamate group in the substrate acts as a tether and a precursor to the amine functionality in the product.

The catalytic applications of sulfamic acid derivatives are diverse and continue to expand, offering green and efficient solutions for the synthesis of complex organic molecules.

Organocatalytic Properties of N-Alkylated Sulfamic Acid Derivatives

N-alkylated sulfamic acid derivatives have emerged as a promising class of acidic organocatalysts. scielo.brresearchgate.net These catalysts are noted for their convenient acidity and straightforward synthesis. scielo.brresearchgate.net They are considered environmentally friendly, reusable, and versatile acid catalysts. solvomet.eu The synthesis of these organocatalysts can be achieved using various nitrogenated compounds such as amines, chitosan, urea, and thiourea. scielo.brresearchgate.net

A key advantage of these catalysts is their stability under atmospheric conditions, non-corrosive nature, and affordability. scielo.brresearchgate.net As heterogeneous catalysts, they can be recovered from reaction mixtures through simple filtration, aligning with the principles of green chemistry. scielo.brresearchgate.net Furthermore, N-alkylated sulfamic acid derivatives exhibit good miscibility in a range of organic solvents like methanol (B129727), ethanol, and acetone, making them suitable for various organic reactions. scielo.br

Their catalytic efficiency has been demonstrated in multicomponent reactions, such as the Biginelli reaction, to synthesize dihydropyrimidinones (DHPMs). scielo.brresearchgate.net In these reactions, the catalysts have proven effective with both classic 1,3-dicarbonyl compounds and long-chain 1,3-dicarbonyl derivatives, resulting in good to excellent yields. scielo.brscielo.br For instance, N-alkylated sulfamic acid derived from benzylamine achieved yields of approximately 80%, while those based on sulfamic acid and thiourea produced yields in the range of 80-97%. scielo.brscielo.br

Catalytic Performance of N-Alkylated Sulfamic Acid Derivatives in Biginelli Reaction

| Catalyst Derivative Source | Achieved Yields | Reference |

|---|---|---|

| Benzylamine | ca. 80% | scielo.brscielo.br |

| Thiourea | ca. 80-97% | scielo.brscielo.br |

| Butylamine | Considered among the most relevant results | researchgate.net |

Sulfamates as Acidic Metal Extractants and Super Acids

N-alkylated sulfamic acid zwitterions represent a promising new category of acidic metal extractants. solvomet.eu Their utility stems from a convenient acidity (pKa ≈ 2) and ease of synthesis. solvomet.eu The strong affinity of sulfamates for metal ions and their varied coordination behavior suggest their potential as excellent extractants. solvomet.eu The sulfamate ion is an ambivalent ligand, meaning it can bond to metal ions through either its oxygen or nitrogen atoms. solvomet.eu For example, it coordinates with Zn(II), Co(II), and Ni(II) through the oxygen atom, while it bonds with Pt(II), Pt(IV), and Cr(III) via the nitrogen atom. solvomet.eu This property contributes to a rich coordination chemistry and the ability to form soluble complexes with ions like Ca(II) and Fe(III). solvomet.eu

Beyond metal extraction, derivatives of sulfamic acid are instrumental in the formulation of super acids. A superacid is defined as a medium in which the chemical potential of the proton is higher than in 100% pure sulfuric acid, which has a Hammett acidity function (H₀) of -12. wikipedia.orglibretexts.orgquora.com Therefore, superacids have an H₀ value lower than -12. libretexts.org These powerful acids are typically prepared by combining a strong Brønsted acid with a strong Lewis acid. wikipedia.org

Protonated N-alkylated sulfamic acids can form new super-acidic ionic liquids, such as [R₂NH–SO₃H][Tf₂N]. solvomet.eu These are considered safer to handle than traditional super acids like fluorosulfuric acid (HSO₃F), which are often volatile or unstable. solvomet.eu When these super-acidic sulfamic acid ionic liquids are dissolved in 1-ethyl-3-methylimidazolium chloride ([C₂mim][Cl]), they create a potent non-aqueous leaching system. solvomet.eu This system has proven effective at dissolving a wide array of otherwise inert metal oxides, including CuO, NiO, Fe₂O₃, and various rare-earth oxides, at temperatures ranging from 25–200 °C. solvomet.eu

Examples of Superacids and their Acidity

| Substance | Formula | Hammett Acidity Function (H₀) | Reference |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | -12.0 | chemicool.com |

| Chlorosulfuric Acid | HSO₃Cl | -12.8 | chemicool.com |

| Triflic Acid | CF₃SO₃H | -14.1 | chemicool.com |

| Fluorosulfuric Acid | HSO₃F | -15.1 | chemicool.com |

| Magic Acid | FSO₃H·SbF₅ | -19.2 | chemicool.com |

| Fluoroantimonic Acid | H₂FSbF₆ | -31.3 | chemicool.com |

Research on Aryl O-Sulfamate Pharmacophores and Related Bioactive Compounds

Structure-Activity Relationships in Sulfamate-Containing Molecules

The aryl O-sulfamate group is a highly versatile pharmacophore, particularly in the development of steroid sulfatase (STS) inhibitors for applications in oncology and women's health. nih.govnih.govacs.org STS is an enzyme involved in the hydrolysis of steroid sulfates to their active forms, which can stimulate the growth of hormone-dependent cancers. researchgate.net The introduction of a sulfamoyl moiety onto the phenolic hydroxyl group of estrogens led to compounds with significant biological activity. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors. For instance, modifications to the steroidal core and the sulfamate group of estrone-3-O-sulfamate (EMATE) have been extensively explored. nih.gov Converting the estrone core to an estradiol core resulted in a compound (E2MATE) with a potent STS inhibitory IC₅₀ of 16 nM in placental microsomes, compared to 199 nM for the original compound. nih.gov Further modifications to the A-ring of the steroid, such as adding a 2-methoxy group, also enhanced inhibitory activity, yielding an IC₅₀ of 30 nM. nih.gov

SAR analysis is not limited to steroidal compounds. In the development of non-steroidal inhibitors, such as derivatives of combretastatin A-4, the sulfamate group was found to be crucial for sulfatase inhibition. nih.gov Molecular docking studies revealed that the sulfamate group can form additional hydrogen bonds within the colchicine-binding site of tubulin, highlighting its potential for creating dual-action agents. nih.gov The design of arylamide derivatives possessing sulfamate moieties that mimic STS substrates is another example of how SAR principles are applied to create potent and selective inhibitors. researchgate.net

Design Principles for Novel Sulfamate Derivatives

The design of novel sulfamate derivatives is often guided by a ligand-based approach, which involves modifying known drug structures to enhance therapeutic properties and overcome challenges like drug resistance. nih.gov A primary goal in cancer therapy has been the development of non-steroidal STS inhibitors to avoid the estrogenic side effects associated with early steroidal compounds. researchgate.net This led to the creation of compounds like Irosustat, a first-generation, non-steroidal STS inhibitor. nih.govacs.org

A more advanced design principle involves creating dual-targeting or multi-targeting agents. nih.govacs.org For example, innovative dual-acting aromatase-steroid sulfatase inhibitors (DASIs) have been developed to simultaneously block two key pathways in estrogen synthesis. nih.govacs.org Another strategy involves designing sulfamate derivatives that inhibit both tubulin polymerization and sulfatase activity, offering a multi-pronged attack on cancer cells. nih.gov The sulfamate group's ability to interact with multiple biological targets makes it a valuable component in this type of multi-targeting drug design. nih.gov

Furthermore, medicinal chemists have employed design approaches that modify linkers and tail groups of existing pharmacophores. In the development of novel sulfamethoxazole derivatives as selective carbonic anhydrase inhibitors, the ureido linker of a known inhibitor was replaced with various substituted amino, amido, and thiazolidinone groups to optimize activity. mdpi.com A particularly innovative design principle utilizes sulfamate acetamides as "self-immolative" electrophiles. acs.org In this strategy, a sulfamate-containing molecule is designed to covalently bind to a specific cysteine residue on a target protein, which then triggers the release of the sulfamate group and activates a payload, such as a fluorescent dye or a toxin. acs.org This approach has been demonstrated by replacing the acrylamide warhead of the BTK inhibitor ibrutinib with a sulfamate acetamide. acs.org

Environmental Fate and Transformation Pathways Chemical Aspects

Abiotic Degradation in Environmental Compartments

Sodium N-cyclohexylsulfamate is known for its stability under many conditions, a quality that is advantageous for its use in a wide range of food and beverage products. medimpextrade.comwikipedia.org However, its persistence in the environment is a subject of scientific inquiry.

Solutions of sodium N-cyclohexylsulfamate are generally stable to light and air across a broad pH range. medimpextrade.com Studies on the photochemical reactivity of cyclamic acid, the acidic form of cyclamate, have shown that it degrades very slowly under simulated solar radiation. scispace.com This suggests that photolysis is not a significant degradation pathway for this compound in surface waters.

Hydrolysis of sodium N-cyclohexylsulfamate to form cyclohexylamine (B46788) can occur, particularly under acidic conditions, though the process is reported to be very slow. Current time information in Pittsburgh, PA, US. The reaction involves the cleavage of the sulfamate (B1201201) bond. Under neutral environmental pH conditions, the rate of hydrolysis is not considered to be a major factor in its environmental degradation.

Temperature and pH play a significant role in the stability of sodium N-cyclohexylsulfamate. While stable at typical cooking and baking temperatures, elevated temperatures can lead to its decomposition. wikipedia.org For instance, one study demonstrated that at 200°C, a temperature relevant to deep-frying, sodium N-cyclohexylsulfamate decomposes to produce cyclohexylamine. nih.gov

The pH of the surrounding medium also influences its stability. As mentioned, acidic conditions can promote the slow hydrolysis of the compound. Current time information in Pittsburgh, PA, US. In a 10% aqueous solution, sodium N-cyclohexylsulfamate has a pH between 5.5 and 7.5, indicating its relative neutrality. nih.gov

Table 1: Influence of Environmental Factors on Abiotic Degradation of Sodium N-cyclohexylsulfamate

| Factor | Effect on Degradation | Resulting Products | Source |

|---|---|---|---|

| Light (Simulated Solar Radiation) | Very slow degradation | Not specified | scispace.com |

| Hydrolysis (Acidic pH) | Slow cleavage of sulfamate bond | Cyclohexylamine | Current time information in Pittsburgh, PA, US. |

| High Temperature (e.g., 200°C) | Decomposition | Cyclohexylamine | nih.gov |

Biotic Transformation in Environmental Systems

The primary route of transformation for sodium N-cyclohexylsulfamate in the environment appears to be through biological activity, particularly by microorganisms.

Sodium N-cyclohexylsulfamate is susceptible to biodegradation, with the process being notably faster in soil systems compared to water. While specific microbial species responsible for its degradation in diverse environmental matrices are not extensively documented, the conversion of cyclamate to cyclohexylamine by gut microflora is well-established. researchgate.netnih.gov This transformation is carried out by a sulfamatase enzyme present in some intestinal bacteria. nih.gov

In wastewater treatment plants (WWTPs), high removal efficiencies of cyclamate have been observed, suggesting significant microbial degradation. researchgate.netnih.gov Studies have shown that processes like the A2/O (Anaerobic/Anoxic/Oxic) process in WWTPs can be particularly effective in biodegrading artificial sweeteners, including cyclamate. nih.gov The biodegradation in these systems is attributed to the diverse microbial communities present in activated sludge. While the specific microorganisms have not been fully elucidated, bacteria from the phyla Proteobacteria and genera such as Pseudomonas and Bacillus are known to be involved in the degradation of various organic pollutants in soil and water. frontiersin.orgnih.govsemanticscholar.org

The most consistently identified and primary metabolite of sodium N-cyclohexylsulfamate in both biological systems and environmental samples is cyclohexylamine. researchgate.net While other metabolites such as cyclohexanone (B45756) and cyclohexanol have been reported in animal metabolism studies following the administration of cyclamate, their presence as significant environmental metabolites resulting from the microbial degradation of sodium N-cyclohexylsulfamate is not well-documented in the reviewed literature. nih.gov Therefore, cyclohexylamine remains the key metabolite of concern in the environmental fate of sodium N-cyclohexylsulfamate.

Mass Balance and Pathway Elucidation Studies

Mass balance studies in wastewater treatment plants provide insights into the fate of sodium N-cyclohexylsulfamate during sewage treatment. These studies quantify the amount of the compound entering the plant, the amount removed or transformed during treatment, and the amount discharged into the environment.

Research conducted at a large water reclamation plant in China reported that cyclamate was removed with high efficiency (98.4%), primarily during secondary treatment processes. researchgate.net The maximum mass load of cyclamate entering the plant was reported to be 1.33 mg/d/person. researchgate.net Another study in China also found that cyclamate, along with saccharin, was almost entirely removed by biodegradation in the investigated WWTPs. nih.gov In contrast, a study in New York, USA, found significant but not complete removal of saccharin (90.3%), while not specifically reporting on cyclamate removal rates. nih.gov

These studies indicate that while a substantial portion of sodium N-cyclohexylsulfamate can be removed in WWTPs, its presence in surface and marine waters suggests that removal is not always complete, leading to its release into the aquatic environment. The primary transformation pathway identified in these contexts remains the conversion to cyclohexylamine. Comprehensive pathway elucidation studies that map the complete degradation of sodium N-cyclohexylsulfamate in various environmental compartments are limited in the available scientific literature.

Table 2: Mass Balance of Sodium N-cyclohexylsulfamate in Wastewater Treatment Plants

| Location of Study | Removal Efficiency | Influent Mass Load | Key Findings | Source |

|---|---|---|---|---|

| China | 98.4% | Up to 1.33 mg/d/person | Removal occurred mainly in secondary treatment processes. | researchgate.net |

| China | >96.3% | 0.43 to 27.34 µg/L (influent concentration) | A2/O process was highly efficient in biodegradation. | nih.gov |

Tracing N-Cyclohexylsulfamate and its Degradation Products in Environmental Systems

Sodium N-cyclohexylsulfamate is frequently detected in various compartments of the aquatic environment, including wastewater, surface water, and groundwater. nih.gov Its presence is a direct consequence of its high consumption and its incomplete removal during wastewater treatment processes.

Occurrence in Wastewater and Surface Water:

Monitoring studies conducted in different parts of the world have consistently identified sodium N-cyclohexylsulfamate in wastewater treatment plant (WWTP) influents and effluents, as well as in receiving surface waters. For instance, a study in Germany detected concentrations of up to 190 µg/L in WWTP influents. Current time information in Pittsburgh, PA, US.kwrwater.nl Similarly, research in Tianjin, China, reported its presence in WWTP influents, effluents, and surface waters, with surface water concentrations ranging from 50 ng/L to 0.12 mg/L. researchgate.net While many artificial sweeteners are resistant to wastewater treatment, sodium N-cyclohexylsulfamate, along with saccharin, has been shown to be more easily removed compared to persistent compounds like sucralose and acesulfame. nih.govuts.edu.au Some studies report removal rates of over 90% for cyclamate in conventional WWTPs. researchgate.net

Degradation Products:

The primary and most studied degradation product of sodium N-cyclohexylsulfamate is cyclohexylamine. researchgate.netnih.gov This transformation is primarily a result of metabolic processes. A significant portion of ingested cyclamate can be metabolized by gut microbiota into cyclohexylamine before being excreted. researchgate.netnih.govumk.plwikipedia.org This conversion is a key consideration in its environmental fate, as cyclohexylamine is then introduced into the wastewater stream.

The main transformation pathway for the formation of cyclohexylamine from N-cyclohexylsulfamate is through the enzymatic action of sulfamatase, which is present in gut bacteria. This enzyme catalyzes the hydrolysis of the sulfamate bond, releasing cyclohexylamine and sulfate (B86663). While this conversion is well-documented in humans and animals, the potential for similar enzymatic degradation to occur within environmental matrices like wastewater sludge or biofilms is an area of ongoing research.

Beyond microbial metabolism, other transformation pathways may exist. However, detailed studies on the abiotic degradation of sodium N-cyclohexylsulfamate in the environment are limited.

Table 1: Environmental Concentrations of Sodium N-cyclohexylsulfamate

| Environmental Matrix | Location | Concentration Range | Reference(s) |

|---|---|---|---|

| WWTP Influent | Germany | Up to 190 µg/L | Current time information in Pittsburgh, PA, US.kwrwater.nl |

| WWTP Influent | Tianjin, China | Detected (specific range not provided) | researchgate.net |

| WWTP Effluent | Tianjin, China | Detected (specific range not provided) | researchgate.net |

| Surface Water | Tianjin, China | 50 ng/L - 0.12 mg/L | researchgate.net |

| Surface Water | Germany | Up to several hundred ng/L | Current time information in Pittsburgh, PA, US.kwrwater.nl |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the standard methods for physicochemical characterization of sodium N-cyclohexylsulfamate?

Key parameters include melting point (265°C), solubility (≥10 g/100 mL in water at 20°C), and structural analysis via NMR or FT-IR. Purity assessment often employs elemental analysis and high-performance liquid chromatography (HPLC) with UV detection. Thermogravimetric analysis (TGA) can confirm thermal stability up to 280°C .

Q. How is sodium N-cyclohexylsulfamate synthesized, and what are the critical reaction conditions?

The compound is synthesized by sulfonating cyclohexylamine with sulfamic acid (H₃NSO₃) or sulfur trioxide (SO₃), followed by neutralization with NaOH. Reaction optimization focuses on temperature control (40–60°C) to prevent side products and ensure high yield. Excess sulfamic acid is often used to drive the reaction to completion .

Q. What analytical techniques are recommended for detecting sodium N-cyclohexylsulfamate in complex matrices?

Liquid chromatography coupled with mass spectrometry (LC-MS) is preferred for food or biological samples due to high sensitivity. Ion-pair chromatography with UV detection (210–220 nm) is a cost-effective alternative. For purity validation, NMR (¹H/¹³C) and total nitrogen content analysis are standard .

Advanced Research Questions

Q. How do microbial communities metabolize sodium N-cyclohexylsulfamate, and what are the implications for environmental toxicity?

In vitro studies show intestinal bacteria (e.g., Clostridium spp.) hydrolyze sodium N-cyclohexylsulfamate to cyclohexylamine (CHAM), a suspected carcinogen. Acinetobacter sp. YT-02 expresses cyclohexylamine oxidase, which converts CHAM to cyclohexanone. Researchers should use anaerobic bioreactors to model gut microbiota interactions and quantify metabolites via GC-MS .

Q. What experimental strategies address contradictions in reported toxicity data?

Discrepancies arise from species-specific metabolic differences (e.g., humans vs. rodents). To resolve this, employ in vitro hepatocyte models with human cytochrome P450 enzymes and compare metabolic rates. Longitudinal studies in humanized animal models can clarify dose-response relationships, as seen in Wills et al. (1981) .

Q. How does sodium N-cyclohexylsulfamate interact with other food additives under varying pH and thermal conditions?

Stability studies under acidic conditions (pH < 3) reveal partial decomposition to CHAM. Use accelerated stability testing (40–80°C) with HPLC monitoring. Synergistic effects with saccharin or acesulfame-K can be quantified via sensory analysis and isobolographic methods .

Q. What advanced catalytic systems improve the biodegradation of sodium N-cyclohexylsulfamate in wastewater?

Immobilized laccase enzymes (e.g., from Trametes versicolor) or TiO₂-based photocatalysts degrade the compound effectively. Optimize reaction parameters (pH 7–9, UV light intensity) and track intermediates using high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling predict the binding affinity of sodium N-cyclohexylsulfamate to sweet taste receptors?

Molecular docking simulations (e.g., with T1R2/T1R3 heterodimer) identify key residues (e.g., His145, Glu302) involved in binding. Compare results with mutagenesis studies to validate predictions. Density functional theory (DFT) can elucidate electronic interactions influencing sweetness potency .

Data Contradictions and Resolution

Q. Why do some sources report conflicting CAS numbers (139-05-9 vs. 68476-78-8) for sodium N-cyclohexylsulfamate?

CAS 139-05-9 refers to the pure compound, while 68476-78-8 denotes industrial-grade mixtures containing impurities. Researchers should verify purity via certificates of analysis (CoA) and cross-reference with authoritative databases like PubChem .

Q. How to reconcile discrepancies in molecular weight (vs. 201.22) across studies?

Minor variations arise from isotopic abundance or rounding. Use high-precision mass spectrometry (e.g., Q-TOF) to confirm exact mass (201.0436 Da). Discrepancies >0.01 Da suggest contamination or synthesis errors .

Methodological Best Practices